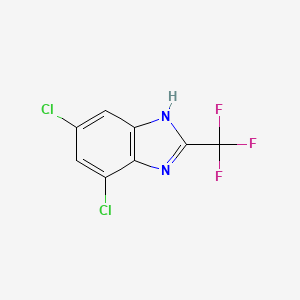
4-(4-Aminobutyl)amino-7-chloroquinoline
説明
4-(4-Aminobutyl)amino-7-chloroquinoline is a useful research compound. Its molecular formula is C13H16ClN3 and its molecular weight is 249.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimalarial Activity
4-(4-Aminobutyl)amino-7-chloroquinoline and related compounds demonstrate significant antimalarial activity. Research shows that the presence of a basic amino side chain in 4-aminoquinolines is essential for antiplasmodial activity. These compounds inhibit beta-hematin formation, a key step in malarial parasite detoxification. The 7-chloro group in the 4-aminoquinoline ring is a requirement for beta-hematin inhibitory activity, contributing to their effectiveness against malaria (Egan et al., 2000).
Antituberculosis and Antileishmanial Effects
Studies on 4-aminoquinoline derivatives have shown promising results in the treatment of tuberculosis and leishmaniasis. Some derivatives have demonstrated significant activity against Mycobacterium tuberculosis and are comparable to first and second line drugs used in tuberculosis treatment. Moreover, certain 4-aminoquinoline compounds have shown efficacy in reducing parasite load in Leishmania infantum infected mice (Carmo et al., 2011; Konstantinović et al., 2018).
Inhibition of Botulinum Neurotoxin
Some 4-amino-7-chloroquinoline derivatives have been found to inhibit botulinum neurotoxin serotype A light chain metalloprotease. This indicates a potential application in treating diseases caused by this neurotoxin (Šolaja et al., 2008).
Interaction with DNA
4-Aminoquinolines, including variants of this compound, can interact with DNA. This interaction suggests a possible mechanism by which these compounds could interfere with cellular processes in various organisms, including malarial parasites (Cohen & Yielding, 1965).
Synthesis and Chemical Properties
Several studies have focused on the synthesis and chemical properties of 4-amino-7-chloroquinoline derivatives. The efficient synthesis of these compounds, including their characterization and evaluation, is crucial for exploring their potential as pharmaceutical agents (Motiwala et al., 2007; Habila et al., 2011).
作用機序
Target of Action
Similar compounds like chloroquine have been known to targetparasitic organisms such as Plasmodium falciparum, which causes malaria .
Mode of Action
It’s known that similar compounds inhibit protein synthesis , affect DNA and RNA synthesis , and have effects on various enzymes .
Biochemical Pathways
The compound likely affects multiple biochemical pathways. For instance, it may impact the ubiquitin-proteasome system , which protects cells from misfolded proteins . The activity of this system gradually declines with age , which is consistent with the observation that age is a major risk factor for developing certain diseases .
Pharmacokinetics
Similar compounds like chloroquine are known to become trapped in the acidic compartment of the parasite once inside, due to protonation .
Result of Action
Similar compounds have shown potent in vitro antimalarial activities .
Action Environment
Like other complex human disorders, certain diseases are likely affected by both environmental and genetic factors . The environmental hypothesis was particularly strengthened by the discovery that exposure to certain toxins rapidly induces symptoms of certain diseases . In addition, exposure to certain other environmental toxins used as herbicides or pesticides was found to increase the risk of developing certain diseases . These environmental toxin-based models have significantly increased our understanding of the cellular events underlying disease pathogenesis .
生化学分析
Biochemical Properties
4-(4-Aminobutyl)amino-7-chloroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolic pathways of quinoline derivatives. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s interaction with proteins can lead to alterations in protein conformation and function, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the signaling pathways involved in cell proliferation and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in the production of various proteins that are crucial for cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in the enzyme’s activity, which can subsequently affect various biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity. High doses of this compound can result in adverse effects such as hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. This compound can affect metabolic flux and alter the levels of various metabolites. For instance, it can influence the metabolism of quinoline derivatives, leading to changes in the production and degradation of these compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. The distribution of this compound within tissues can influence its overall efficacy and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its location within the cell .
特性
IUPAC Name |
N'-(7-chloroquinolin-4-yl)butane-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c14-10-3-4-11-12(16-7-2-1-6-15)5-8-17-13(11)9-10/h3-5,8-9H,1-2,6-7,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVQKRXTOFYZCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472238 | |
| Record name | 4-(4-Aminobutyl)amino-7-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53186-45-1 | |
| Record name | 4-(4-Aminobutyl)amino-7-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


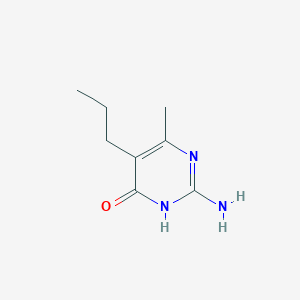
![3-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B3032722.png)

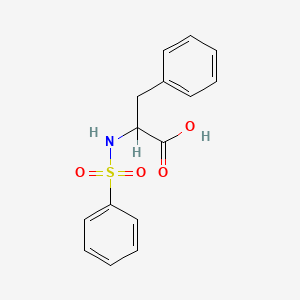
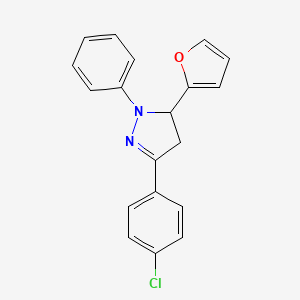


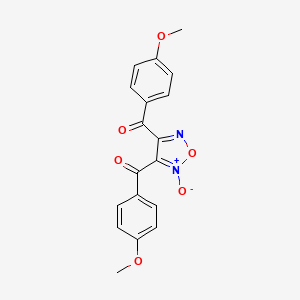


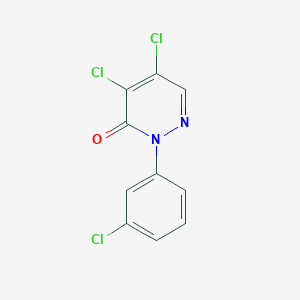
![3-Benzyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B3032739.png)
![6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B3032740.png)
